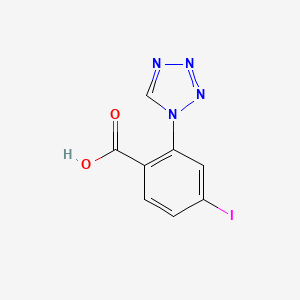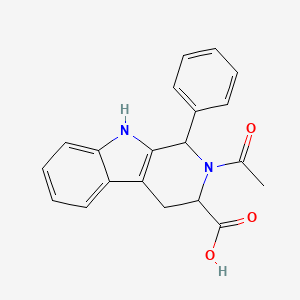![molecular formula C27H25N5O5 B2757340 7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892283-20-4](/img/structure/B2757340.png)
7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which is often used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide basicity, while the nitrophenyl group would be electron-withdrawing .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could make it a base, while the nitrophenyl group could make it somewhat polar .Applications De Recherche Scientifique
Synthesis and Fluorescent Ligands for Receptors
A study by Lacivita et al. (2009) introduced a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for high 5-HT(1A) receptor affinity and excellent fluorescence properties. These compounds, including one with very high 5-HT(1A) receptor affinity and significant fluorescence emission in non-aqueous solutions, were evaluated for their ability to visualize 5-HT(1A) receptors in cells, showcasing the compound's utility in receptor localization and imaging studies (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, demonstrating the fluorescence quantum yields' dependence on pH value and highlighting the fluorescence quenching potential via photo-induced electron transfer from the alkylated amine donor to the naphthalimide moiety. This study provides insights into the design of pH-sensitive fluorescent probes for biological applications (Gan et al., 2003).
Cyclization and Synthesis of Pharmaceutical Compounds
Rao and Ramanathan (2017) developed an alternative synthetic approach for preparing N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines via a Brønsted acid-mediated cyclization. This method highlights the compound's versatility in synthesizing various pharmaceutical intermediates (Rao & Ramanathan, 2017).
Analgesic and Anti-inflammatory Activities
Köksal et al. (2007) investigated the analgesic and anti-inflammatory activities of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones, finding significant activities in vivo. This study demonstrates the compound's potential as a starting point for developing new analgesic and anti-inflammatory agents (Köksal et al., 2007).
Inhibition of PDGF Receptor Phosphorylation
Matsuno et al. (2002) explored the structure-activity relationships of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives as potent inhibitors of PDGF receptor phosphorylation, highlighting their potential as therapeutic agents for treating restenosis. This research underscores the importance of structural modifications in enhancing biological activity and therapeutic potential (Matsuno et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-[4-(4-nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5/c33-25(30-16-14-29(15-17-30)21-7-9-22(10-8-21)32(36)37)20-6-11-23-24(18-20)28-27(35)31(26(23)34)13-12-19-4-2-1-3-5-19/h1-5,7-10,20,23-24H,6,11-18H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRNCMNBVUGADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)N(C2=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2757260.png)
![N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide](/img/structure/B2757261.png)



![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2757269.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)


![1,3-bis[(1Z)-(methoxyimino)methyl]thiourea](/img/structure/B2757277.png)
![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)
